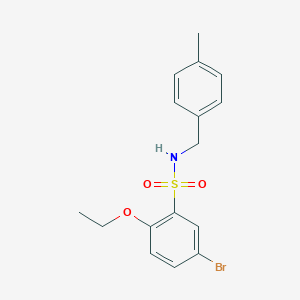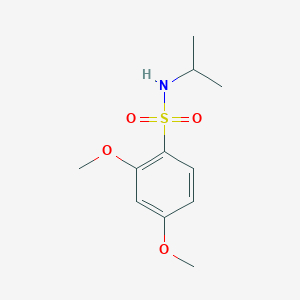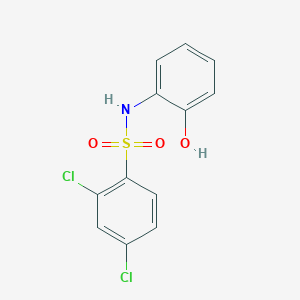
FADH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
FADH2 is a redox cofactor derived from riboflavin (vitamin B2). It plays a crucial role in various biological processes, particularly in the oxidative metabolism of carbohydrates, amino acids, and fatty acids. The compound is essential for the functionality of flavoenzymes involved in mitochondrial electron transport and other cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: FADH2 is synthesized from riboflavin through a series of enzymatic reactions. The primary synthetic route involves the phosphorylation of riboflavin to form flavin mononucleotide, followed by the adenylation of flavin mononucleotide to produce dihydroflavine-adenine dinucleotide .
Industrial Production Methods: Industrial production of dihydroflavine-adenine dinucleotide typically involves microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overproduce riboflavin, which is then converted to dihydroflavine-adenine dinucleotide through enzymatic pathways .
Analyse Chemischer Reaktionen
Types of Reactions: FADH2 undergoes various chemical reactions, including oxidation, reduction, and substitution. It acts as an electron carrier in redox reactions, facilitating the transfer of electrons between different molecules .
Common Reagents and Conditions: Common reagents used in reactions involving dihydroflavine-adenine dinucleotide include oxidizing agents like oxygen and reducing agents such as nicotinamide adenine dinucleotide. The reactions typically occur under physiological conditions, with specific enzymes catalyzing the processes .
Major Products: The major products formed from reactions involving dihydroflavine-adenine dinucleotide include reduced or oxidized forms of the compound, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
FADH2 has a wide range of scientific research applications:
Wirkmechanismus
FADH2 exerts its effects by acting as a redox cofactor in various enzymatic reactions. It facilitates the transfer of electrons between different molecules, thereby playing a crucial role in cellular respiration and energy production. The compound interacts with specific enzymes, such as dehydrogenases and oxidases, to catalyze redox reactions .
Vergleich Mit ähnlichen Verbindungen
- Flavin mononucleotide
- Nicotinamide adenine dinucleotide
- Nicotinamide adenine dinucleotide phosphate
Comparison: FADH2 is unique due to its conformational flexibility and ability to exist in multiple forms (stacked and unstacked). This versatility allows it to participate in a wide range of redox reactions and interact with various enzymes. In contrast, similar compounds like flavin mononucleotide and nicotinamide adenine dinucleotide have more rigid structures and specific roles in cellular processes .
Eigenschaften
CAS-Nummer |
1910-41-4 |
|---|---|
Molekularformel |
C27H35N9O15P2 |
Molekulargewicht |
787.6 g/mol |
IUPAC-Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1,5-dihydrobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate |
InChI |
InChI=1S/C27H35N9O15P2/c1-10-3-12-13(4-11(10)2)35(24-18(32-12)25(42)34-27(43)33-24)5-14(37)19(39)15(38)6-48-52(44,45)51-53(46,47)49-7-16-20(40)21(41)26(50-16)36-9-31-17-22(28)29-8-30-23(17)36/h3-4,8-9,14-16,19-21,26,32,37-41H,5-7H2,1-2H3,(H,44,45)(H,46,47)(H2,28,29,30)(H2,33,34,42,43)/t14-,15+,16+,19-,20+,21+,26+/m0/s1 |
InChI-Schlüssel |
YPZRHBJKEMOYQH-UYBVJOGSSA-N |
SMILES |
CC1=CC2=C(C=C1C)N(C3=C(N2)C(=O)NC(=O)N3)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |
Isomerische SMILES |
CC1=CC2=C(C=C1C)N(C3=C(N2)C(=O)NC(=O)N3)C[C@@H]([C@@H]([C@@H](COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |
Kanonische SMILES |
CC1=CC2=C(C=C1C)N(C3=C(N2)C(=O)NC(=O)N3)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |
Key on ui other cas no. |
1910-41-4 |
Physikalische Beschreibung |
Solid |
Synonyme |
1,5-dihydro-FAD FADH2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B238955.png)












